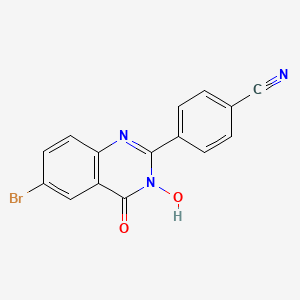

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

説明

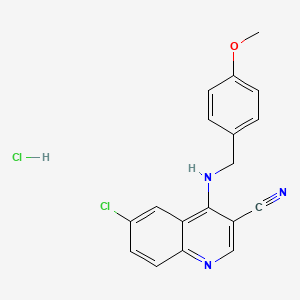

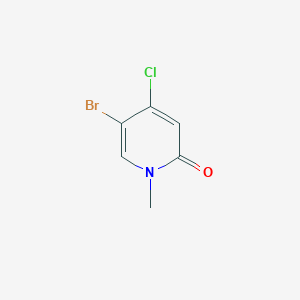

The compound “4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile” is a quinazolinone derivative . It has a molecular formula of C15H8BrN3O2 and an average mass of 342.147 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core with a bromo substituent at the 6-position, a hydroxy group at the 3-position, and a benzenecarbonitrile group at the 4-position .科学的研究の応用

Synthetic Applications and Chemical Reactivity

Building Blocks for Heterocyclic Compounds : The reactivity of related quinazolinyl compounds has been utilized in the synthesis of diverse heterocyclic structures, including triazines, quinazolino benzotriazines, and oxazinoquinazolinones. These studies highlight the versatility of quinazolinyl derivatives in creating complex molecular architectures through cyclization and coupling reactions, serving as precursors for a wide range of potential applications in medicinal chemistry and material science (Gescher, Stevens, & Turnbull, 1977); (Hermecz, Szilágyi, Őrfi, Kökösi, & Szász, 1993).

Cyclization and Coupling Reactions : Research into the conversion of related 4-anilinoquinazoline derivatives demonstrates their potential in generating benzoimidazoquinazoline carbonitriles through oxidative and nonoxidative C-N couplings. This indicates the compound's utility in synthesizing complex heterocycles, which could have implications for developing new materials or pharmaceuticals (Mirallai & Koutentis, 2015).

Synthetic Transformations for Heterocyclic Chemistry : The chemical transformations of anthranilamide and its interaction with isocyanates, leading to oxazoloquinazolinones and thiazoloquinazolinones, showcase the compound's role in the synthesis of novel heterocyclic frameworks. These findings suggest the potential for creating a variety of biologically active molecules or functional materials (Chern, Shish, Chang, Chan, & Liu, 1988).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to targetpotassium channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating cellular functions such as cell signaling and inflammation.

Mode of Action

For instance, some compounds act as K ATP channel openers , leading to cell membrane hyperpolarization . Others inhibit COX-1 and COX-2 enzymes, reducing the production of prostaglandins and other inflammatory mediators .

特性

IUPAC Name |

4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKADDIBUZARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327539 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile | |

CAS RN |

338774-70-2 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)

![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)

![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)